molecular formula C17H16N2O2 B4086998 N-(2-cyanophenyl)-2-phenoxybutanamide

N-(2-cyanophenyl)-2-phenoxybutanamide

Cat. No.: B4086998
M. Wt: 280.32 g/mol
InChI Key: ZGPVBHUDVGQQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-2-phenoxybutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenoxy group at the 2-position and a 2-cyanophenyl moiety attached via an amide bond. This compound is synthesized through a two-step procedure involving 2-aminobenzonitrile and methacrylamide derivatives under controlled conditions, as described by Feng et al. .

Properties

IUPAC Name

N-(2-cyanophenyl)-2-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-16(21-14-9-4-3-5-10-14)17(20)19-15-11-7-6-8-13(15)12-18/h3-11,16H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPVBHUDVGQQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-phenoxybutanamide typically involves the reaction of 2-cyanophenylamine with 2-phenoxybutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-phenoxybutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyanophenyl)-2-phenoxybutanamide has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can act as a binding moiety, facilitating the compound’s attachment to the active site of an enzyme or receptor. This interaction can inhibit or modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-cyanophenyl)-2-phenoxybutanamide with four analogs from the evidence:

Compound Name Molecular Formula Molecular Weight logP Key Structural Features Applications/Notes References
This compound C₁₇H₁₅N₂O₂* ~285.3 (est.) ~3.5† 2-cyanophenyl amide, phenoxy at C2 Synthetic intermediate; research use
N-[2-(4-fluorophenyl)ethyl]-2-phenoxybutanamide C₁₈H₂₀FNO₂ 301.36 3.50 4-fluorophenethyl chain, phenoxy at C2 Forensic/analytical research
N-(4-fluorophenyl)-2-phenoxybutanamide C₁₆H₁₆FNO₂ 273.30 N/A 4-fluorophenyl amide, phenoxy at C2 Commercial reference standard
N-(4-chlorophenyl)-2-phenylbutanamide C₁₆H₁₆ClNO 273.76 N/A 4-chlorophenyl amide, phenyl at C2 Pharmaceutical intermediate
3-oxo-2-phenylbutanamide C₁₀H₁₁NO₂ 177.20 N/A Ketone at C3, phenyl at C2 Amphetamine synthesis precursor

*Estimated based on structural analogs; †Predicted using analogous logP values from .

Key Observations:
  • Electronic Effects: The 2-cyanophenyl group in the target compound likely enhances electrophilicity compared to halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl), which may influence reactivity in synthetic pathways .
  • Steric Considerations: The phenoxy group at C2 introduces steric bulk, which may limit conformational flexibility compared to simpler phenyl-substituted analogs like N-(4-chlorophenyl)-2-phenylbutanamide .

Functional and Application Differences

  • Its cyanophenyl group may instead favor applications in agrochemical or medicinal chemistry.
  • Analytical Utility: N-[2-(4-fluorophenyl)ethyl]-2-phenoxybutanamide is used in forensic research due to its fluorinated aromatic system, which enhances detectability in mass spectrometry . The target compound’s cyano group could offer similar advantages in analytical workflows.
  • Synthetic Accessibility: The target compound’s synthesis (via 2-aminobenzonitrile and methacrylamide) is more streamlined than sulfur-containing analogs like N-(cyanomethyl)-4-phenylsulfanyl-2-(2-phenylsulfanylethyl)butanamide, which require complex thioether linkages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyanophenyl)-2-phenoxybutanamide
Reactant of Route 2
Reactant of Route 2
N-(2-cyanophenyl)-2-phenoxybutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.